molecular formula C6H10Cl2N4S B2854630 2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride CAS No. 1448029-74-0

2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride

Cat. No. B2854630
CAS RN: 1448029-74-0
M. Wt: 241.13
InChI Key: RQDYYKITQAWTAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of 1,2,4-triazole derivatives involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . Another method involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization enabling an intramolecular ring closure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the single deprotonation occurs at the triazole OH group, since the proton there has a lower pKa value than the proton at the tetrazole as a result of the nitro substituent .

Scientific Research Applications

Analgesic and Anti-inflammatory Agents

A series of thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities . The structures of these compounds were supported by FT-IR, 1 HNMR, and Mass spectra . All of the final compounds showed potent analgesic activity and the best compound was 2.4 times more potent than mefenamic acid as the reference drug . In addition, most of them showed comparable or better anti-inflammatory activity in comparison with mefenamic acid and indomethacin .

Ulcerogenic Activity Reduction

These compounds also showed a significant reduction in ulcerogenic activity . A significant reduction in ulcerogenic activity with the stomach ulceration score between 0.00 ± 0.00 and 0.33 ± 0.21 was observed in the tested compounds .

Anticancer Agents

Novel 1,2,4-triazole derivatives were synthesized and evaluated as promising anticancer agents . Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line . The safety of these compounds was also evaluated on MRC-5 as a normal cell line and revealed that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Molecular Docking Studies

Molecular docking studies were done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target . This helps in the design of more effective and potent anticancer agents .

Energetic Derivatives

Theoretical calculations, performances, and stabilities of energetic derivatives of similar compounds were studied . This can be useful in the field of materials science and engineering .

properties

IUPAC Name

2-([1,3]thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S.2ClH/c7-2-1-5-3-11-6-9-8-4-10(5)6;;/h3-4H,1-2,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDYYKITQAWTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=NN=C2S1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride

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